
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPEG is a potent inhibitor of a class of enzymes called serine proteases, which play a crucial role in various biological processes.
Applications De Recherche Scientifique
DPEG has several potential applications in biomedical research. One of the most promising applications is in the development of new drugs for the treatment of various diseases. Serine proteases play a crucial role in several pathological conditions, including cancer, inflammation, and thrombosis. DPEG has been shown to be a potent inhibitor of serine proteases, making it a promising lead compound for the development of new drugs.
Mécanisme D'action
DPEG works by binding to the active site of serine proteases, preventing their enzymatic activity. The sulfonyl group of DPEG forms a covalent bond with the serine residue at the active site of the enzyme, irreversibly inhibiting its activity. This mechanism of action makes DPEG a potent inhibitor of serine proteases, with high selectivity and specificity.
Biochemical and Physiological Effects:
DPEG has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPEG inhibits the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo studies have shown that DPEG can reduce blood clotting and inflammation in animal models. These effects make DPEG a promising lead compound for the development of new drugs for the treatment of thrombotic and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPEG has several advantages for lab experiments. It is a potent inhibitor of serine proteases, with high selectivity and specificity. It can be used to study the role of serine proteases in various biological processes, including blood clotting, inflammation, and cancer. However, DPEG has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other serine protease inhibitors.
Orientations Futures
There are several future directions for the research on DPEG. One direction is the development of new drugs based on DPEG for the treatment of thrombotic and inflammatory diseases. Another direction is the study of the role of serine proteases in cancer and the development of new cancer therapies based on DPEG. Additionally, the synthesis of new analogs of DPEG with improved potency and selectivity is an area of active research. Overall, the potential applications of DPEG in biomedical research make it a promising lead compound for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-4-20-10-8-9-13-23(20)26(30(28,29)21-11-6-5-7-12-21)17-24(27)25-22-15-14-18(2)16-19(22)3/h5-16H,4,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJTYXQWRBNYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3453225.png)
![methyl 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}benzoate](/img/structure/B3453237.png)

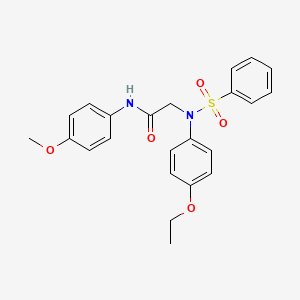
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3453257.png)
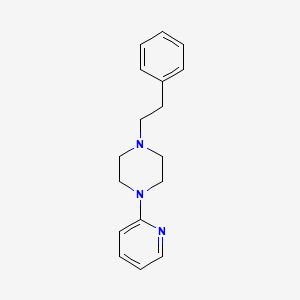
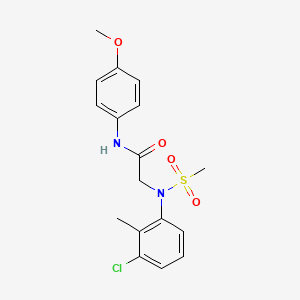
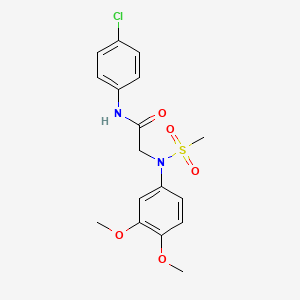
![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453277.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3453281.png)
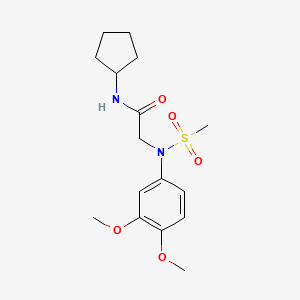
![3-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B3453299.png)